2-Acetamidoacetyl chloride
Overview
Description
2-Acetamidoacetyl chloride is an organic compound with the molecular formula C4H6ClNO2 . It is a chemical reagent used in various chemical reactions .
Molecular Structure Analysis
The molecular formula of 2-Acetamidoacetyl chloride is C4H6ClNO2 . This indicates that it contains four carbon atoms, six hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms .
Scientific Research Applications
- Applications :
- Polymer Modification : It serves as a reactive intermediate for grafting functional moieties onto polymer backbones, enhancing properties like hydrophilicity, biocompatibility, or adhesion .
- Drug Delivery Systems : Researchers use it to modify polymer nanoparticles, improving drug encapsulation and release kinetics .
- Biomedical Materials : In materials science, it contributes to the design of biocompatible materials for implants, tissue engineering scaffolds, and drug delivery carriers .
- Applications :
Polymer Science and Materials Research
Catalysis and Organic Syntheses
Antioxidant Applications
Safety and Hazards
Future Directions
While specific future directions for 2-Acetamidoacetyl chloride are not mentioned in the search results, there is a general trend in the field of chemistry towards sustainable development and the use of catalytic processes . Additionally, the use of flow chemistry, including the synthesis of various compounds, is a growing area of interest .
Mechanism of Action
Target of Action
It’s worth noting that acetyl chloride, a related compound, is known to play a significant role in various biological processes, including modulation of voltage‐dependent sodium calcium and potassium channels, enhancement of γ‐aminobutyric acid (gaba)‐mediated neuronal inhibition, and reduction in glutamate‐mediated excitatory transmission .
Mode of Action
Acetyl chloride is known to bind to a carboxyl anion and then transfer it to acetyl-CoA, yielding malonyl-CoA .
Biochemical Pathways
The acetyl CoA pathway is one of the key biochemical pathways that could be affected by 2-Acetamidoacetyl chloride. This pathway requires approximately 10 enzymes, roughly as many organic cofactors, and more than 500 kDa of combined subunit molecular mass to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate in acetogens and methanogens .
Pharmacokinetics
Free drug is eliminated relatively rapidly by the kidney predominantly by glomerular filtration, but binding to tissue sites means that the plasma concentration-time profile shows a long-lasting terminal elimination phase .
Result of Action
For instance, acetyl chloride is known to play a significant role in various physiological functions, including modulation of voltage‐dependent sodium calcium and potassium channels, enhancement of γ‐aminobutyric acid (GABA)‐mediated neuronal inhibition, and reduction in glutamate‐mediated excitatory transmission .
Action Environment
The action of 2-Acetamidoacetyl chloride can be efficiently carried out in a brine solution under weakly basic conditions in the presence of sodium acetate and/or triethyl amine . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of other chemical species.
properties
IUPAC Name |
2-acetamidoacetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO2/c1-3(7)6-2-4(5)8/h2H2,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQTZIOAYGQFCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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